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molecular formula C9H11ClO2S B349381 p-Chlorophenyl isopropyl sulfone CAS No. 7205-83-6

p-Chlorophenyl isopropyl sulfone

Cat. No. B349381
M. Wt: 218.7g/mol
InChI Key: ZKVPUWNTECRZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598393B2

Procedure details

To a solution of 1-chloro-4-(isopropylsulfonyl)benzene (Step B, 679 mg, 3.1 mmol) in sulfuric acid (3 mL) was added potassium nitrate (555 mg, 5.5 mmol) at 80° C. The mixture was stirred at 90° C. for 2 h. Ice water (5 mL) was added, and the mixture was extracted with ethyl acetate (25 mL) and washed with water (10 mL×2) and brine (10 mL). The organic extracts were dried over sodium sulfate and concentrated to afford the title compound (849 mg, containing ethyl acetate) as a white solid.
Quantity
679 mg
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[N+:14]([O-])([O-:16])=[O:15].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
679 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(C)C
Name
potassium nitrate
Quantity
555 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Ice water
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (25 mL)
WASH
Type
WASH
Details
washed with water (10 mL×2) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)C(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 849 mg
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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